5-chloro-2-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide
Description
5-Chloro-2-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide is a sulfonamide derivative characterized by a benzamide core substituted with a chloro group at position 5, a methoxy group at position 2, and a sulfamoylphenylmethyl moiety at the amide nitrogen. Its structural versatility allows for modifications that influence target specificity, potency, and pharmacokinetic properties.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-22-14-7-4-11(16)8-13(14)15(19)18-9-10-2-5-12(6-3-10)23(17,20)21/h2-8H,9H2,1H3,(H,18,19)(H2,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOYXBIALAAMNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide typically involves multiple steps. One common method includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Acylation: Introduction of the acyl group to the benzene ring.
Sulfonation: Introduction of the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts and specific reaction conditions such as temperature and pressure are optimized to maximize yield and purity .
Chemical Reactions Analysis
Sulfonamide Group
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Protonation/Deprotonation : The sulfonamide (-SO₂NH₂) acts as a weak acid (pKa ~10) and participates in hydrogen bonding with biological targets .
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Nucleophilic Substitution : Reacts with alkyl halides under basic conditions to form N-alkylated derivatives .
Benzamide Moiety
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Hydrolysis : The amide bond resists hydrolysis under mild conditions but cleaves in concentrated HCl (reflux) to yield 5-chloro-2-methoxybenzoic acid and 4-sulfamoylbenzylamine .
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Methoxy Group Stability : Demethylation requires harsh reagents (e.g., BBr₃ in CH₂Cl₂) .
Biological Interactions and Reactivity
The compound serves as an intermediate in synthesizing glyburide (a sulfonylurea antidiabetic drug) and exhibits NLRP3 inflammasome inhibition .
Table 2: Biological Activity Data
Mechanistic insights:
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The sulfamoylphenyl group binds to ASC pyrin domains, blocking inflammasome assembly .
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5-Chloro-2-methoxy substitution enhances lipophilicity, improving membrane permeability .
Table 3: Structural Modifications and Impact
Industrial-Scale Optimization
Scientific Research Applications
5-chloro-2-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide is a complex organic compound with significant potential in pharmaceutical applications, particularly in the context of diabetes management and drug synthesis. This article explores its applications, synthesis, biological activities, and relevant case studies.
Functional Groups
The compound features a chloro group, a methoxy group, and a sulfamoylphenyl moiety, which are crucial for its biological activity and interaction with various enzymes and receptors.
Impurity in Glyburide Synthesis
This compound is recognized as an impurity in the synthesis of glyburide , a medication used to manage blood sugar levels in patients with type 2 diabetes. Its presence in glyburide formulations necessitates rigorous quality control measures to ensure therapeutic efficacy and safety .
Potential Biological Activities
Research indicates that compounds with similar structures can exhibit enzyme inhibition or receptor modulation. Although specific biological activities of this compound are not fully elucidated, it is hypothesized to interact through non-covalent interactions such as hydrogen bonding, potentially influencing various metabolic pathways .
Drug Design
The unique structural features of this compound suggest its utility in drug design targeting specific biological pathways. Its ability to modulate enzyme activity could lead to the development of new therapeutic agents for conditions such as diabetes and inflammation .
Industrial Production Techniques
Advancements in synthetic methodologies include the use of continuous flow reactors and automated platforms to enhance yield and reduce production costs, making the synthesis more efficient for pharmaceutical applications.
Quality Control in Glyburide Production
A study highlighted the importance of monitoring impurities such as this compound during glyburide production. Analytical techniques like HPLC (High-Performance Liquid Chromatography) were employed to quantify this impurity, ensuring that it remains within acceptable limits to maintain drug safety and efficacy .
Biological Interaction Studies
In vitro studies have been conducted to explore the interaction of similar compounds with enzymatic pathways involved in glucose metabolism. These studies suggest that compounds like this compound could play a role in modulating insulin sensitivity or inhibiting enzymes related to glucose production .
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. For example, as an intermediate in the synthesis of glyburide, it plays a role in inhibiting the NLRP3 inflammasome, which is involved in the inflammatory response during myocardial infarction .
Comparison with Similar Compounds
Mechanistic and Structural Insights
- Anti-Diabetic Activity : The pyridin-2-yl group in 15a facilitates hydrogen bonding with α-amylase/α-glucosidase active sites, while pyridin-3-yl in 15b better fits acetylcholinesterase’s hydrophobic pocket .
- Anti-Cancer Activity : Aliphatic sulfonamides (e.g., 4j) induce G2/M arrest via tubulin disruption, whereas aromatic derivatives (e.g., 4f) may target kinase pathways .
- Anti-Inflammatory Activity : The ethyl linker in 16673-34-0 optimizes NLRP3 binding by aligning with the inflammasome’s ATP-binding domain .
Biological Activity
5-Chloro-2-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide is a complex organic compound with notable structural features, including a chloro group, a methoxy group, and a sulfamoylphenyl moiety. Its molecular formula is and it has a molecular weight of 368.84 g/mol. This compound is primarily associated with pharmaceutical applications, particularly as an impurity in the synthesis of glyburide, a medication used for managing type 2 diabetes .
The compound's chemical properties include:
- Molecular Weight : 368.84 g/mol
- Density : 1.356 g/cm³ (predicted)
- pKa : 10.14 (predicted)
- Storage Conditions : Recommended at 2-8°C .
Antitumor Activity
Research has shown that benzamide derivatives can exhibit antitumor properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit specific kinases associated with cancer progression. A notable example includes a series of 4-chloro-benzamides that were effective RET kinase inhibitors, demonstrating moderate to high potency in cellular assays . Although direct studies on the compound are lacking, its structural characteristics imply that it may also possess similar inhibitory effects on cancer-related pathways.
Enzyme Inhibition
Compounds structurally related to this compound have been studied for their ability to modulate enzyme activities. For example, benzamide derivatives have shown potential in inhibiting enzymes involved in various biological processes, including those related to tumor growth and metabolic regulation . Further investigations into this compound's interaction with specific enzymes could elucidate its potential therapeutic applications.
Study on Benzamide Derivatives
A study focused on various benzamide derivatives indicated that modifications in the sulfonamide and benzamide structures could lead to significant variations in biological activity. In particular, compounds with a sulfamoylphenyl moiety demonstrated enhanced interactions with target proteins involved in cancer pathways .
Comparative Analysis
The following table summarizes key structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide | Similar benzamide core | Potential enzyme inhibition |
| 4-Chloro-benzamide derivatives | Various substitutions | Moderate to high RET kinase inhibition |
| 2-Methoxy-N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide | Lacks chloro substituent | Different biological activities due to oxadiazole presence |
Q & A
Q. What are the optimal synthetic routes for 5-chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide and its derivatives?
Methodological Answer: The synthesis involves three key steps (Scheme 1, ):
Coupling Reaction : React aniline with ethyl chloroformate and triethylamine in DCM to form 5-chloro-2-methoxy-N-phenylbenzamide (94% yield).
Chlorosulfonation : Treat the intermediate with chlorosulfonic acid to generate 4-(5-chloro-2-methoxybenzamido)benzenesulfonyl chloride (87% yield).
Amine Coupling : React the sulfonyl chloride with amines in THF/water (2:1) using sodium carbonate as a base, yielding derivatives (45–93% yields).
Q. Key Optimization Parameters :
Q. Table 1: Representative Yields for Derivatives
| Derivative | Amine Used | Yield (%) |
|---|---|---|
| 4h | 2-Methoxyphenylamine | 83 |
| Others | Varied | 45–93 |
Q. Which spectroscopic and analytical methods are recommended for structural characterization?
Methodological Answer:
- 1H/13C-NMR : Assign protons and carbons in CDCl3 or DMSO-d6. For example, derivative 4h shows distinct methoxy signals at δ3.91 (s, 3H) and δ4.30 (s, 3H) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ions (e.g., [M-H]⁻ at m/z 445.0874 for 4h vs. calculated 445.0630) .
- HPLC Purity Analysis : Use reversed-phase methods (e.g., tR 11.99 min, >99% purity) .
- Melting Point Determination : Critical for assessing crystallinity (e.g., 173–175°C for 4h) .
Q. What in vitro models are suitable for preliminary biological evaluation?
Methodological Answer:
- Anticancer Screening : Use human cancer cell lines (e.g., MCF-7, HepG2) via MTT assays. IC50 values help rank potency .
- Dose-Response Curves : Test derivatives at 1–100 μM concentrations. Active compounds (e.g., 4h) often show IC50 < 50 μM .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies to improve anticancer efficacy?
Methodological Answer:
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Substituent Variation : Modify the sulfonamide-linked amine (e.g., aryl, alkyl, heterocyclic groups). For instance, 4h’s 2-methoxyphenyl group enhances activity due to electron-donating effects .
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Key SAR Insights :
- Electron-Withdrawing Groups : Improve solubility but may reduce membrane permeability.
- Bulkier Substituents : May hinder target binding; optimize via molecular docking.
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Table 2: Activity Trends in Derivatives
Substituent Type Bioactivity Trend Example Derivative Methoxyaryl High 4h Aliphatic Moderate 4a
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Purity Verification : Re-test compounds with >95% HPLC purity to exclude impurities as confounding factors .
- Assay Standardization : Use consistent cell lines (e.g., NCI-60 panel) and incubation times (e.g., 48–72 hours) .
- Target Validation : Explore off-target effects via kinase profiling or transcriptomics. For example, derivatives may inhibit tubulin polymerization or topoisomerases, requiring mechanistic follow-up .
Q. What strategies can optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?
Methodological Answer:
Q. How to investigate the compound’s mechanism of action in cancer cells?
Methodological Answer:
- Apoptosis Assays : Measure caspase-3/7 activation using fluorescent substrates (e.g., Ac-DEVD-AMC) .
- Cell Cycle Analysis : Use flow cytometry with propidium iodide staining. Derivatives may arrest cells in G2/M phase .
- Proteomics/Transcriptomics : Identify dysregulated pathways (e.g., p53, MAPK) via LC-MS/MS or RNA-seq .
Q. What are the challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Reaction Scalability : Optimize exothermic steps (e.g., chlorosulfonation) using controlled addition of chlorosulfonic acid .
- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) .
- Yield Improvement : Use flow chemistry for amine coupling to enhance reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
